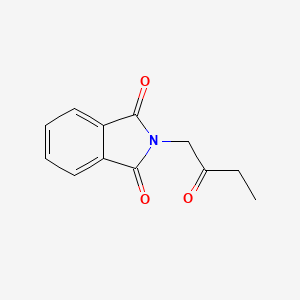

2-(2-Oxobutyl)isoindoline-1,3-dione

Vue d'ensemble

Description

2-(2-Oxobutyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Properties

Recent studies have demonstrated that derivatives of isoindole-1,3-dione exhibit significant antimicrobial activity. For instance, a study reported that certain synthesized compounds showed effectiveness against both Gram-positive and Gram-negative bacteria, with some exhibiting inhibition zones comparable to standard antibiotics like gentamicin . The halogenation of the isoindole-1,3-dione moiety has been found to enhance these antimicrobial properties significantly.

Anticancer Activity

Isoindole-1,3-dione derivatives have shown promising results in anticancer research. In vitro studies indicated that these compounds could inhibit the proliferation of human cancer cell lines such as Caco-2 and HCT-116. The mechanism involves cell cycle arrest and induction of apoptosis in cancer cells . The structure-activity relationship (SAR) analysis suggests that lipophilicity plays a crucial role in enhancing antiproliferative activity.

Antioxidant Activity

The free radical scavenging ability of isoindole-1,3-dione derivatives was evaluated, revealing significant antioxidant properties. One compound demonstrated an IC50 value of 1.174 μmol/mL, indicating its potential as an effective antioxidant agent . This property is essential for developing drugs aimed at mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

Compounds derived from isoindole-1,3-dione have been assessed for their anti-inflammatory effects. They showed inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in treating inflammatory conditions. Some derivatives exhibited better COX-2 inhibition than the reference drug meloxicam . This suggests their potential use in developing non-steroidal anti-inflammatory drugs (NSAIDs).

Synthesis and Characterization

The synthesis of 2-(2-Oxobutyl)isoindoline-1,3-dione typically involves multi-step organic reactions that yield high-purity compounds suitable for biological testing. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (FT-IR) are employed to characterize these compounds accurately .

| Synthesis Method | Yield (%) | Characterization Techniques |

|---|---|---|

| Reaction with methyl vinyl ketone | 87% | NMR, MS, FT-IR |

| Halogenation reactions | Variable | NMR, FT-IR |

Case Study 1: Antileishmanial Activity

A specific derivative was tested against Leishmania tropica, showing IC50 values significantly lower than the first-line treatment Glucantime. This highlights the potential for developing new treatments for leishmaniasis using isoindole derivatives .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR study revealed that modifications to the isoindole structure could enhance both antimicrobial and anticancer activities. For example, tetra-brominated derivatives were found to be more effective than their tetra-chlorinated counterparts due to increased lipophilicity and interaction with biological targets .

Analyse Des Réactions Chimiques

Reduction Reactions

The ketone group in the 2-oxobutyl chain undergoes reduction under standard conditions.

Reagents/Conditions:

-

Sodium borohydride (NaBH₄) in methanol at 0–25°C

-

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux

Products:

-

2-(2-Hydroxybutyl)isoindoline-1,3-dione (secondary alcohol derivative)

Mechanism:

Nucleophilic hydride attack at the carbonyl carbon, followed by protonation. LiAlH₄ typically achieves full reduction, while NaBH₄ may require prolonged reaction times due to steric hindrance from the phthalimide group .

Oxidation Reactions

The 2-oxobutyl chain’s ketone is resistant to mild oxidation but can undergo cleavage under aggressive conditions.

Reagents/Conditions:

-

Potassium permanganate (KMnO₄) in acidic medium (H₂SO₄) at elevated temperatures

-

Chromium trioxide (CrO₃) in acetone (Jones oxidation)

Products:

-

Phthalic acid derivatives (via oxidative cleavage of the butyl chain)

-

Short-chain carboxylic acids (e.g., acetic acid)

Mechanism:

Oxidative cleavage of the C–C bond adjacent to the ketone, forming carboxylic acids .

Nucleophilic Substitution

The α-hydrogens adjacent to the ketone are acidic (pKa ~18–20), enabling enolate formation and subsequent alkylation or acylation.

Reagents/Conditions:

-

LDA (lithium diisopropylamide) in THF at -78°C, followed by alkyl halides (e.g., methyl iodide)

-

Enolate intermediates reacting with electrophiles (e.g., aldehydes in aldol condensation)

Products:

-

Alkylated derivatives (e.g., 2-(2-oxo-3-methylbutyl)isoindoline-1,3-dione)

-

Cross-conjugated adducts from aldol reactions

Mechanism:

Deprotonation at the α-position generates an enolate, which attacks electrophiles.

Condensation Reactions

The ketone participates in condensation with nitrogen nucleophiles.

Reagents/Conditions:

-

Hydrazine (H₂NNH₂) in ethanol under reflux

-

Semicarbazide hydrochloride in buffered aqueous solution

Products:

-

Hydrazones or semicarbazones (e.g., 2-(2-(hydrazinylidene)butyl)isoindoline-1,3-dione)

Applications:

These derivatives are intermediates in synthesizing heterocyclic compounds with biological activity .

Halogenation

While direct halogenation of the 2-oxobutyl chain is not explicitly documented, analogous systems (e.g., 3-oxobutyl derivatives) undergo bromination at the γ-position.

Reagents/Conditions:

-

Bromine (Br₂) in methanol at 0°C

Products:

Yield:

~52–82% (observed in analogous brominations of 3-oxobutyl derivatives) .

Hydrolysis of the Phthalimide Core

The isoindoline-1,3-dione ring can hydrolyze under strongly acidic or basic conditions.

Reagents/Conditions:

-

6M HCl at reflux for 12 hours

-

10% NaOH in ethanol/water at 80°C

Products:

-

Phthalic acid derivatives (e.g., 2-(2-oxobutyl)phthalic acid)

-

Ammonia or amine byproducts

Mechanism:

Ring-opening via nucleophilic attack at the carbonyl groups, followed by proton transfer .

Cross-Coupling Reactions

The phthalimide nitrogen can participate in palladium-catalyzed couplings, though this requires prior functionalization (e.g., bromination).

Reagents/Conditions:

-

Suzuki-Miyaura coupling: Pd(PPh₃)₄, aryl boronic acids, K₂CO₃ in dioxane/water

Products:

-

Aryl-substituted isoindoline-1,3-dione derivatives

Comparative Reaction Data Table

*Yields estimated from analogous reactions.

Propriétés

Numéro CAS |

80369-11-5 |

|---|---|

Formule moléculaire |

C12H11NO3 |

Poids moléculaire |

217.22 g/mol |

Nom IUPAC |

2-(2-oxobutyl)isoindole-1,3-dione |

InChI |

InChI=1S/C12H11NO3/c1-2-8(14)7-13-11(15)9-5-3-4-6-10(9)12(13)16/h3-6H,2,7H2,1H3 |

Clé InChI |

MFUXDGJPAGYNDT-UHFFFAOYSA-N |

SMILES |

CCC(=O)CN1C(=O)C2=CC=CC=C2C1=O |

SMILES canonique |

CCC(=O)CN1C(=O)C2=CC=CC=C2C1=O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.